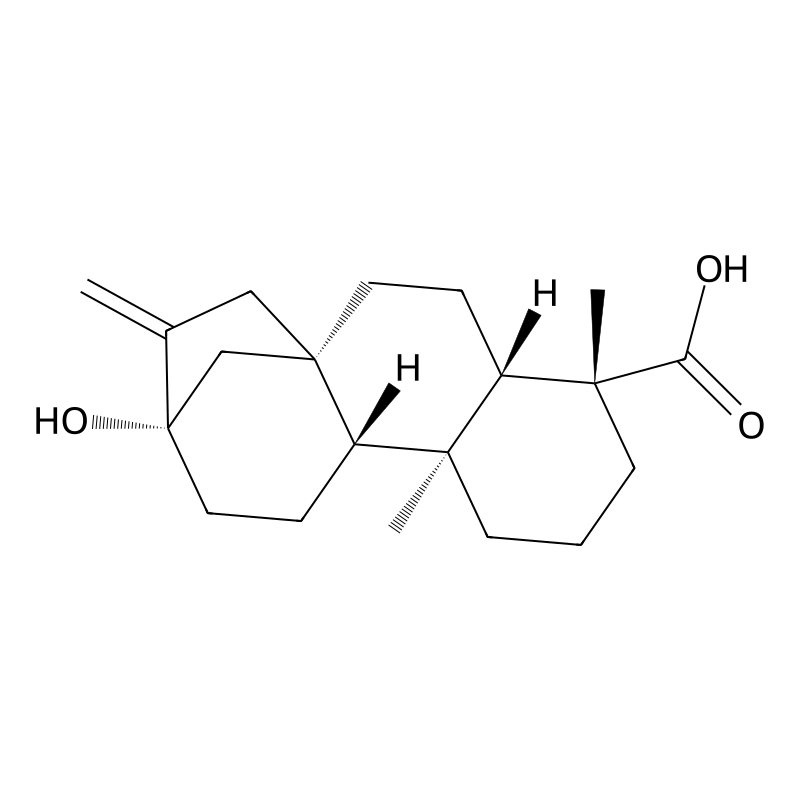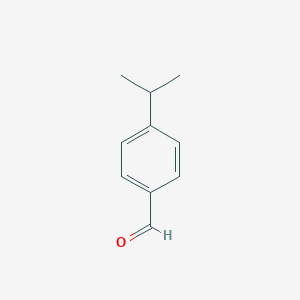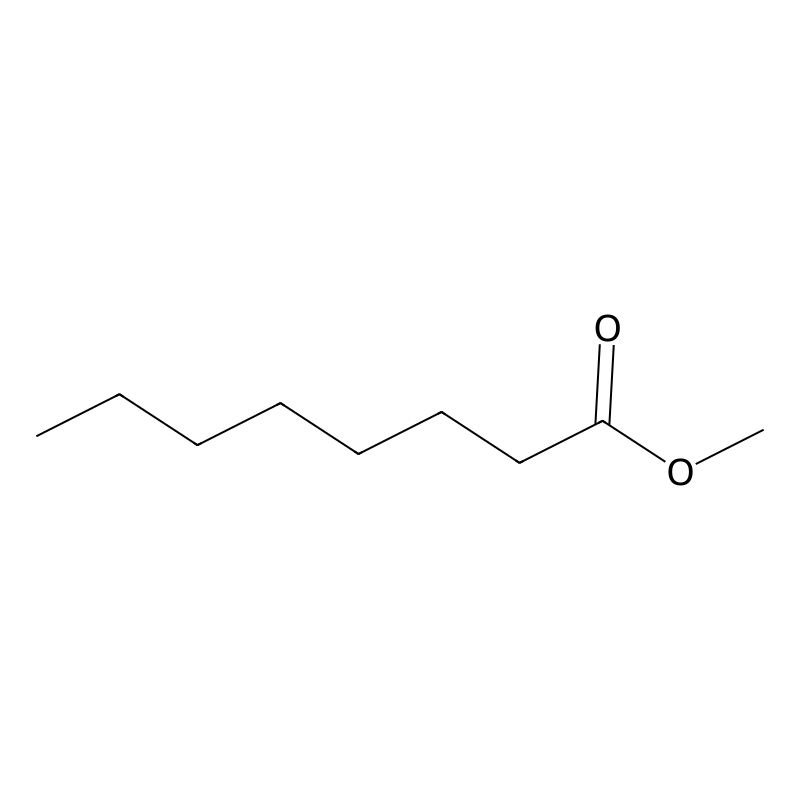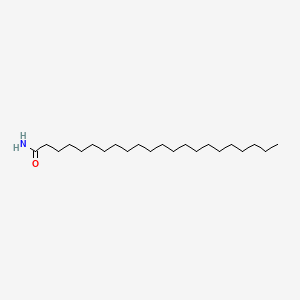Food & Cosmetic Component Standards
CAS No.:111-42-2
Molecular Formula:C4H11NO2
C4H11NO2
(CH2CH2OH)2NH
C4H11NO2
(CH2CH2OH)2NH
Molecular Weight:105.14 g/mol
Availability:
In Stock
CAS No.:471-80-7
Molecular Formula:C20H30O3
Molecular Weight:318.4 g/mol
Availability:
In Stock
CAS No.:122-03-2
Molecular Formula:C10H12O
Molecular Weight:148.20 g/mol
Availability:
In Stock
CAS No.:111-11-5
Molecular Formula:C9H18O2
Molecular Weight:158.24 g/mol
Availability:
In Stock
CAS No.:13595-25-0
Molecular Formula:C24H26O2
Molecular Weight:346.5 g/mol
Availability:
In Stock
CAS No.:3061-75-4
Molecular Formula:C22H45NO
Molecular Weight:339.6 g/mol
Availability:
In Stock




![1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene](/img/structure/S757508.png)
